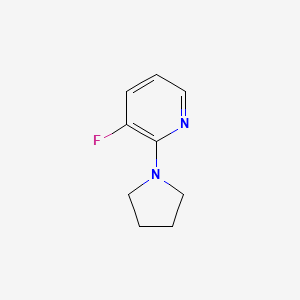

3-Fluoro-2-(pyrrolidin-1-YL)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-2-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2/c10-8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXRRBDRRRZNHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674810 | |

| Record name | 3-Fluoro-2-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133115-40-8 | |

| Record name | 3-Fluoro-2-(1-pyrrolidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Fluoro-2-(pyrrolidin-1-yl)pyridine for Medicinal Chemistry Professionals

Disclaimer: This document is intended for informational purposes for research, and drug development professionals. It is not a substitute for rigorous, experimentally validated data. All laboratory work should be conducted by qualified personnel using appropriate safety protocols.

Executive Summary

3-Fluoro-2-(pyrrolidin-1-yl)pyridine is a fluorinated heterocyclic compound with significant potential as a building block in modern drug discovery. The strategic incorporation of a fluorine atom and a pyrrolidine moiety onto the pyridine scaffold imparts a unique combination of physicochemical and pharmacological properties. This guide provides an in-depth analysis of its chemical characteristics, a detailed synthesis protocol, an exploration of its reactivity, and a discussion of its potential applications in medicinal chemistry, particularly in the development of kinase inhibitors, central nervous system (CNS) active agents, and novel therapeutics. While specific biological activity data for this exact molecule is not extensively available in the public domain, this paper will extrapolate its potential based on the well-established roles of its constituent pharmacophores.

Introduction: The Strategic Value of Fluorinated Aminopyridines in Drug Design

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a versatile core for interacting with a wide array of biological targets. The introduction of a fluorine atom, a common strategy in drug design, can profoundly modulate a molecule's metabolic stability, pKa, lipophilicity, and binding affinity. Furthermore, the 2-aminopyridine motif is a well-known pharmacophore that can engage in key hydrogen bonding interactions with protein targets. The incorporation of a cyclic amine, such as pyrrolidine, at the 2-position can enhance potency and selectivity, as well as improve pharmacokinetic properties. Consequently, this compound represents a valuable and strategically designed building block for the synthesis of novel drug candidates.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development, influencing aspects from solubility and permeability to formulation.

Core Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1019946-67-3 | [1][2] |

| Molecular Formula | C₉H₁₁FN₂ | |

| Molecular Weight | 166.20 g/mol | |

| Appearance | Light yellow to yellow-brown solid or oil | Commercial Suppliers |

| Predicted Boiling Point | ~256.7 °C at 760 mmHg | N/A |

| Predicted Density | ~1.15 g/cm³ | N/A |

| Purity (Typical) | >97% | Commercial Suppliers |

Spectroscopic Characterization (Predicted)

-

¹H NMR: Resonances for the pyrrolidine protons would be expected in the aliphatic region (typically 1.8-3.5 ppm). The pyridine ring protons would appear in the aromatic region (typically 6.5-8.5 ppm), with their chemical shifts and coupling patterns influenced by the fluorine and pyrrolidine substituents.

-

¹³C NMR: The spectrum would show distinct signals for the carbons of the pyridine and pyrrolidine rings. The carbon atom directly bonded to the fluorine would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature of fluorinated aromatics.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift providing information about its electronic environment.

-

Mass Spectrometry (MS): The nominal mass would be 166, with the high-resolution mass spectrometry (HRMS) confirming the elemental composition. The fragmentation pattern would likely involve the loss of fragments from the pyrrolidine ring.

Synthesis and Mechanistic Considerations

The most common and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on analogous syntheses of fluorinated aminopyridines.

-

Materials: 2,3-Difluoropyridine, Pyrrolidine, Anhydrous Potassium Carbonate (K₂CO₃), Anhydrous Dimethyl Sulfoxide (DMSO), Ethyl Acetate, Water, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

-

Procedure:

-

To a stirred solution of 2,3-difluoropyridine (1.0 eq) in anhydrous DMSO in a sealed reaction vessel, add anhydrous potassium carbonate (2.0 eq).

-

Add pyrrolidine (1.2 eq) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.

-

Mechanistic Rationale

The regioselectivity of the reaction is dictated by the electronic properties of the 2,3-difluoropyridine ring. The pyridine nitrogen atom is electron-withdrawing, activating the C2 and C4 positions to nucleophilic attack. The fluorine atom at the 3-position further enhances the electrophilicity of the C2 position. Pyrrolidine, acting as a nucleophile, preferentially attacks the C2 position, forming a Meisenheimer intermediate. The subsequent elimination of the fluoride ion, a good leaving group, restores aromaticity and yields the desired product. The use of a polar aprotic solvent like DMSO is crucial for dissolving the reagents and facilitating the SNAr reaction.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is governed by the pyridine ring, the fluorine atom, and the pyrrolidine substituent, making it a versatile scaffold for further chemical modifications.

Chemical Reactivity

-

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen allows it to act as a base and a nucleophile, readily undergoing protonation or alkylation.

-

Aromatic Ring: The pyridine ring can undergo electrophilic aromatic substitution, with the electron-donating pyrrolidine group directing incoming electrophiles primarily to the C5 position.

-

Fluorine Atom: The carbon-fluorine bond is generally strong and stable. However, under specific conditions, such as with strong nucleophiles or through metal-catalyzed cross-coupling reactions, the fluorine atom could potentially be displaced.

Potential Therapeutic Applications

While specific biological data for this compound is limited in publicly accessible literature, its structural motifs are present in numerous biologically active compounds.

-

Kinase Inhibitors: The 2-aminopyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors. The fluorine atom can enhance binding affinity and modulate selectivity. The pyrrolidine moiety can be further functionalized to interact with other regions of the ATP-binding pocket, making this compound a valuable starting point for the development of novel kinase inhibitors for oncology and inflammatory diseases. A patent for asciminib, a kinase inhibitor, describes a molecule containing a substituted (pyrrolidin-1-yl)pyridine moiety, highlighting the relevance of this scaffold[3].

-

Central Nervous System (CNS) Agents: The pyridine and pyrrolidine rings are common features in compounds targeting CNS receptors. For instance, various substituted pyridines have been investigated as ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neurodegenerative diseases[4][5][6]. The specific substitution pattern of this compound could be explored for its potential to modulate the activity of these and other CNS receptors.

-

Antibacterial Agents: The 2-aminopyridine core is also found in some antibacterial agents. The introduction of fluorine can enhance the antibacterial activity of compounds[7]. Research into novel 3-(pyridine-3-yl)-2-oxazolidinone derivatives has shown that fluorinated pyridine moieties can significantly improve antibacterial efficacy[7].

Safety and Handling

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors or dust, and prevent contact with skin and eyes.

-

Known Hazards of Related Compounds:

-

First Aid Measures:

-

In case of skin contact: Immediately flush with plenty of water. Remove contaminated clothing.

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

If inhaled: Move to fresh air. If not breathing, give artificial respiration.

-

If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

Conclusion and Future Directions

This compound is a strategically designed chemical entity that holds considerable promise for medicinal chemistry and drug discovery. Its synthesis is straightforward, and its structure combines several key pharmacophoric features. While direct biological data for this specific molecule remains to be published, its potential as a precursor for novel kinase inhibitors, CNS-active compounds, and other therapeutic agents is significant. Further investigation into the biological activities of derivatives of this scaffold is warranted and could lead to the discovery of new and effective medicines.

References

- Hoechst Aktiengesellschaft. (1995). U.S. Patent No. 5,445,763: 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures. U.S.

- Kishida Chemical Co., Ltd. (2025, September 5). Safety Data Sheet: 3-Methyl-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride.

- Google Patents. (n.d.). CN106397310A: 3-fluoropyridine preparation method high in yield and content.

- Shell Internationale Research Maatschappij B.V. (1986). EP 0192287 A2: Process for the preparation of fluorinated pyridines.

- National Center for Biotechnology Information. (2006). 2-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. In PubChem.

- National Center for Biotechnology Information. (2006). 6-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. In PubChem.

- Novartis AG. (2014). U.S. Patent No. 8,829,195: Pyrimidine compounds and their use as kinase inhibitors. U.S.

- Bekhit, A. A., Hymete, A., Damtew, A., Mohamed, A. M. I., & Bekhit, A. E.-D. A. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69–77.

- El-Kashef, H. S., & El-Ashmawy, M. B. (2014). Pyridine alkaloids with activity in the central nervous system. Future Medicinal Chemistry, 6(14), 1597–1613.

- The Dow Chemical Company. (1985). EP 0146924 A2: Preparation of difluorpyridine compounds.

-

Kramar Chemicals. (n.d.). This compound. Retrieved from [Link]

- Lundbeck, G. M., et al. (2022). Development of 18F/11C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. Molecules, 27(15), 4935.

- National Center for Biotechnology Information. (n.d.).

-

National Center for Biotechnology Information. (2013). -3-chloro-4-(4-((2-(pyridine-3-yl)pyrrolidin-1-yl)methyl)phenoxy)benzamide. In PubChem.

- Wang, A., et al. (2017). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. Journal of Medicinal Chemistry, 60(7), 2944–2962.

- Ing. Petr Švec - PENTA s.r.o. (2024).

- Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4584.

Sources

- 1. This compound | 1133115-40-8 [chemicalbook.com]

- 2. klamar-reagent.com [klamar-reagent.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. 2-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 6-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Molecular structure of 3-Fluoro-2-(pyrrolidin-1-YL)pyridine

An In-Depth Technical Guide to the Molecular Structure of 3-Fluoro-2-(pyrrolidin-1-YL)pyridine

Authored by a Senior Application Scientist

Foreword: Deconstructing a Privileged Scaffold

In modern medicinal chemistry, the success of a drug discovery program often hinges on the rational design of small molecules that possess a delicate balance of potency, selectivity, and favorable pharmacokinetic properties. The 2-aminopyridine scaffold has emerged as a "perfect locomotive" in this endeavor, providing a simple, low-molecular-weight starting point for creating diverse and biologically active compounds.[1] This guide delves into a specific, yet highly significant, derivative: This compound .

Our exploration is not merely academic. It is a technical journey designed for the practicing researcher. We will dissect this molecule's structure, understand the logic behind its synthesis and characterization, and explore the profound implications of its unique substitutions—the pyrrolidine ring and the fluorine atom—in the context of drug development. Every protocol is presented not as a mere recipe, but as a self-validating system, explaining the causality behind each experimental choice to empower your own research endeavors.

Core Molecular Identity and Physicochemical Landscape

This compound is a heterocyclic compound featuring a pyridine core. This core is strategically functionalized at the C2 and C3 positions with a pyrrolidinyl group and a fluorine atom, respectively. This substitution pattern creates a molecule with a distinct electronic and steric profile that is of high interest for probing biological systems.

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, introduces a three-dimensional character that is often crucial for optimizing interactions within the binding pockets of proteins.[2] Concurrently, the fluorine atom, the most electronegative element, significantly modulates the electronic properties of the pyridine ring, influencing its pKa, metabolic stability, and binding interactions.[3]

Molecular Structure

The foundational structure is best visualized to appreciate the spatial arrangement of its constituent parts.

Caption: 2D structure of this compound.

Physicochemical Data Summary

A molecule's behavior in a biological system is governed by its physicochemical properties. The following table summarizes key computed and experimental data for this compound, providing a quantitative foundation for its evaluation as a drug candidate.

| Property | Value | Source |

| CAS Number | 1133115-40-8 | [4][5] |

| Molecular Formula | C₉H₁₁FN₂ | [5] |

| Molecular Weight | 166.20 g/mol | [6] |

| Appearance | Powder or liquid | [5] |

| Purity | ≥97% (Typical Commercial) | [5] |

| Topological Polar Surface Area (TPSA) | 24.92 Ų | [6] |

| LogP (Computed) | 1.6452 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Hydrogen Bond Donors | 0 (Note: Pyrrolidine N is tertiary) | [6] |

| Rotatable Bonds | 1 | [6] |

Synthesis and Structural Verification

The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This strategy is predicated on the activation of the pyridine ring by the electron-withdrawing fluorine atom, which facilitates the displacement of a suitable leaving group by the incoming nucleophile, pyrrolidine.

Synthetic Workflow Diagram

The logical flow from commercially available starting materials to the final product is a cornerstone of reproducible chemistry.

Caption: Workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol

This protocol is designed to be self-validating. The rationale for key steps is provided to ensure both reproducibility and a deeper understanding of the process.

Objective: To synthesize this compound via SₙAr.

Materials:

-

2,3-Difluoropyridine (1.0 eq)

-

Pyrrolidine (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica Gel (for chromatography)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-difluoropyridine (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

-

Rationale: Anhydrous conditions are crucial to prevent side reactions with water. K₂CO₃ acts as a base to neutralize the HF byproduct generated during the substitution, driving the reaction to completion.

-

-

Solvent and Reagent Addition: Add anhydrous DMSO to the flask to create a stirrable slurry. Add pyrrolidine (1.2 eq) dropwise at room temperature.

-

Rationale: DMSO is a polar aprotic solvent that effectively solvates the ions and accelerates SₙAr reactions. A slight excess of the nucleophile (pyrrolidine) ensures complete consumption of the limiting reagent (2,3-difluoropyridine).

-

-

Reaction: Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Rationale: Heating provides the necessary activation energy for the substitution. Monitoring is essential to determine the point of maximum product formation and avoid degradation.

-

-

Workup: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract three times with EtOAc.

-

Rationale: The aqueous quench removes the highly polar DMSO and inorganic salts. EtOAc is a suitable organic solvent for extracting the less polar product.

-

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Rationale: The water wash removes residual DMSO, while the brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Rationale: Removal of all water is critical before solvent evaporation.

-

-

Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of EtOAc in hexanes (e.g., 0% to 30%).

-

Rationale: Chromatography separates the desired product from unreacted starting materials and any potential side products (e.g., disubstituted product), yielding the pure compound.

-

Structural Elucidation Data

Confirmation of the final product's identity is non-negotiable and relies on a suite of spectroscopic techniques.

| Technique | Expected Observations & Rationale |

| ¹H NMR | Aromatic Region (3H): Three distinct multiplets corresponding to the protons on the pyridine ring. The proton at C6 will likely be the most downfield. Aliphatic Region (8H): Two multiplets corresponding to the four CH₂ groups of the pyrrolidine ring. The protons alpha to the nitrogen will be further downfield than the beta protons. |

| ¹³C NMR | Aromatic Region: Six signals for the pyridine carbons. The carbon bearing the fluorine (C3) will show a large one-bond C-F coupling constant. The carbon attached to the pyrrolidine (C2) will also be distinct. Aliphatic Region: Two signals for the two types of CH₂ carbons in the pyrrolidine ring. |

| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with adjacent aromatic protons, confirming the presence and electronic environment of the single fluorine atom. |

| HRMS (ESI+) | The calculated exact mass for [M+H]⁺ (C₉H₁₂FN₂⁺) is 167.0988. The observed mass should be within 5 ppm of this value, confirming the elemental composition. |

| X-ray Crystallography | If a suitable crystal can be obtained, this technique would provide unambiguous proof of structure, including precise bond lengths, bond angles, and the conformation of the pyrrolidine ring relative to the pyridine ring.[7][8][9] |

Significance in Drug Discovery and Development

The true value of this compound lies in its potential as a scaffold in drug design. Each component of the molecule serves a distinct and valuable purpose. Aminopyridine and its derivatives are essential heterocycles in medicinal chemistry, known to interact with a vast array of enzymes and receptors.[10]

The Pharmacophore Model: A Sum of Its Parts

We can deconstruct the molecule into key pharmacophoric features that a drug designer would leverage to achieve target binding and desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Caption: Key pharmacophoric features of the title compound in drug design.

-

Pyridine Nitrogen: Acts as a crucial hydrogen bond acceptor, a common interaction motif in kinase hinge-binding and other receptor interactions.[11] Its basicity is finely tuned by the adjacent fluorine atom.

-

Fluorine Atom: The introduction of fluorine can have multiple positive effects. It can block sites of metabolism (e.g., para-hydroxylation if it were on a benzene ring), thereby increasing the molecule's half-life. It can also form favorable electrostatic or hydrogen bonding interactions with protein targets, enhancing binding affinity.[3][12]

-

Pyrrolidine Ring: This saturated heterocycle provides several advantages over a simple alkylamine. It introduces a defined three-dimensional vector, allowing for exploration of non-planar space in a binding site.[2] This can lead to significant gains in both potency and selectivity. Furthermore, it often improves the physicochemical properties, such as aqueous solubility, compared to more lipophilic analogues.

Potential Biological Targets

While the specific biological activity of this exact molecule is not extensively published, the 2-aminopyridine class is well-studied.

-

Ion Channels: Aminopyridines are known to function as blockers of voltage-gated potassium channels.[10] This mechanism is relevant for conditions affecting the central nervous system.

-

Kinase Inhibition: The pyridine scaffold is a cornerstone of many kinase inhibitors, where the pyridine nitrogen often forms a key hydrogen bond with the kinase hinge region. The rest of the molecule serves to confer selectivity for a specific kinase.[11]

-

Antimicrobial Agents: Pyridine derivatives have been extensively explored for their antibacterial activities, with some recent developments showing efficacy against resistant Gram-positive bacteria.[13]

The combination of the 2-aminopyridine core with the fluoro and pyrrolidinyl substituents makes this compound a high-value fragment or starting point for library synthesis against these and other target classes.

Conclusion and Future Outlook

This compound is more than a simple chemical entity; it is a product of rational design, embodying several key principles of modern medicinal chemistry. Its structure is a deliberate convergence of a privileged heterocyclic core (2-aminopyridine), a three-dimensional element (pyrrolidine), and a powerful metabolic and electronic modulator (fluorine).

The synthetic route is robust and scalable, relying on well-understood SₙAr chemistry. The analytical methods for its characterization are standard, allowing for unambiguous structural confirmation. For drug discovery professionals, this molecule represents a versatile building block, poised for elaboration into potent and selective therapeutic agents. Its potential applications span from neuroscience to oncology and infectious diseases, limited only by the imagination of the medicinal chemists who choose to build upon its elegant and powerful foundation.

References

-

Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(5), 343-382. [Link]

-

Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]

-

Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine - An unsung hero in drug discovery. ResearchGate. [Link]

-

Dardonville, C. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Pharmaceuticals (Basel), 14(7), 684. [Link]

-

Dueke-Eze, C. U. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. International Journal of Chemistry, 13(2). [Link]

-

Jin, B., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4587. [Link]

-

Stachnio, A., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one. Molecules, 28(12), 4697. [Link]

-

Synthesis and X-ray crystal structure of isomeric pyridine-based leuco-TAM dyes... Science.gov. Retrieved from [Link]

-

Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

-

Chen, Y.-J., & Chen, Y. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]

-

Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Journal of Structural Chemistry, 60(6), 972-978. [Link]

-

Synthesis, single crystal X-ray analysis and vibrational spectral studies of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. ResearchGate. Retrieved from [Link]

-

Al-Bogami, A. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4165. [Link]

Sources

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 1133115-40-8 [chemicalbook.com]

- 5. This compound, CasNo.1133115-40-8 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 6. chemscene.com [chemscene.com]

- 7. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone) | MDPI [mdpi.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. researchgate.net [researchgate.net]

- 10. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Buy 3-Fluoro-4-(piperidin-2-yl)pyridine (EVT-13738067) [evitachem.com]

- 13. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Fluoro-2-(pyrrolidin-1-YL)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-(pyrrolidin-1-yl)pyridine is a substituted pyridine derivative that has garnered interest within the fields of medicinal chemistry and drug discovery. Its structural framework, incorporating a fluorinated pyridine ring and a pyrrolidine moiety, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, alongside safety protocols and a discussion of its potential applications.

Physicochemical Characteristics

| Property | Value | Source(s) |

| CAS Number | 1133115-40-8 | [1][2][3][4][5][6] |

| Molecular Formula | C₉H₁₁FN₂ | [1][3][5][7] |

| Molecular Weight | 166.20 g/mol | [1] |

| Appearance | Powder or liquid | [5] |

| Purity | Typically ≥96% | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and commonly employed synthetic route involves the nucleophilic aromatic substitution (SNA) of a suitable di-substituted pyridine.

Conceptual Synthesis Workflow

The synthesis would likely proceed via the reaction of 2,3-difluoropyridine with pyrrolidine. The fluorine atom at the 2-position of the pyridine ring is more activated towards nucleophilic attack than the fluorine at the 3-position. This is due to the electron-withdrawing nature of the ring nitrogen, which preferentially stabilizes the Meisenheimer complex intermediate formed during substitution at the ortho and para positions.

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Hypothetical Protocol

-

Reaction Setup: To a solution of 2,3-difluoropyridine (1 equivalent) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP), add pyrrolidine (1.1-1.5 equivalents) and a base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).

-

Reaction: Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectral Data Interpretation

Although specific spectra for this compound are not publicly available, the expected NMR spectral characteristics can be predicted based on its structure.

-

¹H NMR: The spectrum would be expected to show signals corresponding to the protons on the pyridine ring and the pyrrolidine ring. The pyridine protons would appear in the aromatic region (typically δ 7.0-8.5 ppm) and would exhibit splitting patterns consistent with their coupling to each other and to the fluorine atom. The pyrrolidine protons would be found in the aliphatic region (typically δ 1.8-3.5 ppm).

-

¹³C NMR: The carbon spectrum would show nine distinct signals. The carbons of the pyridine ring would be in the downfield region, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. The pyrrolidine carbons would appear in the upfield region.

-

¹⁹F NMR: A single resonance would be expected for the fluorine atom on the pyridine ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 166.20).

Safety, Handling, and Storage

As a chemical intermediate, this compound should be handled with appropriate safety precautions.

Hazard Identification[1]

-

Acute Effects: The compound is considered an irritant and may be harmful by ingestion or inhalation. It is irritating to mucous membranes and the upper respiratory tract.[1]

-

Fire Hazards: Emits toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride, under fire conditions.[1]

Recommended Handling Procedures[1]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Avoid breathing dust or vapor.[1]

-

Avoid contact with eyes, skin, and clothing.[1]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.[1]

-

A safety shower and eye wash station should be readily available.[1]

Storage[1][5]

-

Keep in a cool, dry, well-ventilated place.[1]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[1]

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules for pharmaceutical and biomedical research.[5] The pyridine and pyrrolidine motifs are common scaffolds in many biologically active compounds. The introduction of a fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can modulate the basicity (pKa) of the pyridine nitrogen, which can in turn affect binding affinity to biological targets and pharmacokinetic properties.

While specific therapeutic targets for this compound are not detailed in the available literature, its structural features suggest its potential as a precursor for compounds targeting a range of receptors and enzymes where a fluorinated pyridine moiety is beneficial.

Conclusion

This compound is a valuable heterocyclic building block for medicinal chemistry and drug discovery. While comprehensive data on its physical properties are somewhat limited in the public domain, its chemical identity, molecular weight, and general safety precautions are established. The likely synthetic route via nucleophilic aromatic substitution is straightforward, and its utility as a pharmaceutical intermediate is recognized by chemical suppliers. Further research and publication of its detailed physical characteristics and biological applications would be beneficial to the scientific community.

References

-

2a biotech. This compound. [Link]

-

Kishida Chemical Co., Ltd. Safety Data Sheet - 5-Fluoro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride. [Link]

-

ResearchGate. Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. [Link]

-

National Institutes of Health. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]

-

Fluorine Notes. NMR spectral characteristics of fluorocontaining pyridines. [Link]

-

SpectraBase. 3-FLUORO-2-ISOTHIOCYANATO-PYRIDINE - Optional[13C NMR] - Chemical Shifts. [Link]

-

Alchemist-chem. 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China. [Link]

-

PubChem. 3-(Pyrrolidin-2-yl)pyridine. [Link]

-

PubChem. CID 10371554 | C35H62O8. [Link]

-

克拉玛尔试剂 (Cramer Reagent). This compound. [Link]

-

苏州思变化学技术有限公司 (Suzhou Sibian Chemical Technology Co., Ltd.). 3-fluoro-2-(pyrrolidin-2-yl)pyridine. [Link]

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. [Link]

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. This compound | 1133115-40-8 [chemicalbook.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. This compound CAS#: 1133115-40-8 [m.chemicalbook.com]

- 5. This compound, CasNo.1133115-40-8 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 6. klamar-reagent.com [klamar-reagent.com]

- 7. ËÕÖÝ˼±ä»¯Ñ§¼¼ÊõÓÐÏÞ¹«Ë¾ [sibian-chem.com]

Spectroscopic Characterization of 3-Fluoro-2-(pyrrolidin-1-yl)pyridine: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Molecular Signature of a Key Pharmaceutical Building Block

In the landscape of modern drug discovery, fluorinated pyridine scaffolds are of paramount importance. The strategic incorporation of fluorine atoms into a molecule can significantly enhance its metabolic stability, binding affinity, and pharmacokinetic profile.[1] 3-Fluoro-2-(pyrrolidin-1-yl)pyridine is a versatile building block that combines the benefits of a fluorinated pyridine ring with a pyrrolidine moiety, a common feature in many biologically active compounds.[2] A thorough understanding of its molecular structure and properties is crucial for its effective utilization in the synthesis of novel therapeutics.

The Synergy of Spectroscopic Techniques for Structural Elucidation

A single spectroscopic technique rarely provides a complete structural picture. Instead, a combination of methods is employed to build a comprehensive and unambiguous molecular profile. The logical workflow for the characterization of a novel small molecule like this compound is a multi-step process where each technique provides a unique piece of the puzzle.

Caption: Logical workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[3] By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and identify the electronic environment of key atoms like fluorine.

Predicted NMR Data for this compound

The following table summarizes the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound. These predictions are based on the analysis of similar compounds, including various fluoropyridines and pyrrolidine-substituted aromatics.[4][5]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| ¹H NMR | |||

| Pyridine H-4 | 7.2 - 7.4 | ddd | Coupled to H-5, H-6, and F-3. |

| Pyridine H-5 | 6.8 - 7.0 | ddd | Coupled to H-4, H-6, and F-3. |

| Pyridine H-6 | 7.9 - 8.1 | d | Coupled to H-4 and H-5. |

| Pyrrolidine CH₂ (α to N) | 3.3 - 3.6 | t | |

| Pyrrolidine CH₂ (β to N) | 1.9 - 2.1 | m | |

| ¹³C NMR | |||

| Pyridine C-2 | 155 - 158 | d | Coupled to F-3. |

| Pyridine C-3 | 140 - 143 | d | Large one-bond C-F coupling. |

| Pyridine C-4 | 120 - 123 | d | Coupled to F-3. |

| Pyridine C-5 | 115 - 118 | s | |

| Pyridine C-6 | 145 - 148 | s | |

| Pyrrolidine C (α to N) | 48 - 52 | s | |

| Pyrrolidine C (β to N) | 24 - 27 | s | |

| ¹⁹F NMR | |||

| Pyridine F-3 | -130 to -140 | ddd | Referenced to CFCl₃. Coupled to H-4 and H-5.[6] |

Experimental Protocol for NMR Spectroscopy

A systematic approach combining 1D and 2D NMR experiments is essential for unambiguous structural assignment.[7]

Caption: Experimental workflow for NMR-based structure elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. This will provide information on the number of different proton environments and their coupling patterns.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. This will reveal the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum to identify the fluorine environment.[8]

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different parts of the molecule.

-

-

Data Interpretation: Integrate the data from all experiments to assemble the final structure.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and, with high-resolution instruments, its elemental composition.[9]

Predicted Mass Spectrometry Data

| Technique | Predicted m/z | Interpretation |

| Electrospray Ionization (ESI-MS) | 181.1039 | [M+H]⁺ (Monoisotopic) |

| High-Resolution MS (HRMS) | C₉H₁₂FN₂ | Predicted Elemental Composition for [M+H]⁺ |

Predicted Fragmentation Pattern:

The primary fragmentation pathways are expected to involve the loss of ethylene from the pyrrolidine ring and cleavage of the C-N bond between the two rings.

Experimental Protocol for Mass Spectrometry

Caption: Workflow for LC-MS analysis of this compound.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[10]

-

LC-MS Analysis: Inject the sample into a liquid chromatography-mass spectrometry (LC-MS) system. The LC will separate the compound from any impurities before it enters the mass spectrometer.[11]

-

Ionization: Utilize electrospray ionization (ESI) in positive ion mode, as the basic nitrogen atoms in the molecule are readily protonated.

-

Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight. For structural information, perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.[12]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds.[13]

Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2980 - 2850 | Aliphatic C-H Stretch | Medium-Strong |

| 1600 - 1580 | C=C Ring Stretching | Medium-Strong |

| 1500 - 1400 | C=N Ring Stretching | Medium-Strong |

| 1250 - 1150 | C-F Stretch | Strong |

| 1200 - 1100 | C-N Stretch | Medium |

Experimental Protocol for Infrared Spectroscopy

Caption: Experimental workflow for FT-IR analysis.

Step-by-Step Methodology (KBr Pellet Technique):

-

Sample Preparation: Grind 1-2 mg of the solid compound with approximately 200 mg of dry, FT-IR grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply high pressure (8-10 tons) to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be taken first.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with conjugated systems.[14]

Predicted UV-Vis Absorption

This compound is expected to exhibit absorption bands in the UV region due to π → π* transitions within the fluoropyridine ring. The nitrogen of the pyrrolidine ring can also contribute to n → π* transitions.

| Solvent | Predicted λmax (nm) | Transition |

| Ethanol | ~230 and ~270 | π → π* |

Experimental Protocol for UV-Vis Spectroscopy

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

-

Data Acquisition: Fill a quartz cuvette with the solvent to record a baseline (blank). Then, fill the cuvette with the sample solution and record the UV-Vis spectrum, typically from 200 to 400 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Conclusion: A Unified Approach to Molecular Characterization

The comprehensive spectroscopic characterization of this compound, as outlined in this guide, provides a robust framework for its unambiguous identification and quality assessment. By synergistically applying NMR, MS, IR, and UV-Vis spectroscopy, researchers can gain a deep understanding of its molecular architecture. This knowledge is fundamental for its successful application as a key building block in the synthesis of next-generation pharmaceuticals, ultimately accelerating the drug discovery and development pipeline.

References

- BenchChem. (2025).

- Nowicka-Jankowska, T., et al. (1994).

- Srinivasulu, M., & Elisha Divakar, T. (n.d.). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Dimethylphenylenediamine and Iodine. ARC Journals.

- Hrdlička, L. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer?

- Claridge, T. D. W., et al. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50.

- BenchChem. (2025).

- Iovu, M. C., et al. (2020). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl}{3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl}) (PTB7). Polymers, 12(11), 2589.

- Springer Nature. (n.d.). NMR Protocols and Methods.

- Nowicka-Jankowska, T., et al. (1994). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. Analyst, 119, 1195-1198. DOI:10.1039/AN9941901195

- van de Merbel, N. C. (2019). Quantitative mass spectrometry methods for pharmaceutical analysis.

- Mabkhot, Y. N., et al. (2017).

-

CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.).

- Harper, S. (2024). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis.

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

- "NMR spectral characteristics of fluorocontaining pyridines". (2017, April). Fluorine Notes.

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 3-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

- Pharma Focus America. (n.d.).

- Kuo, J.-L., et al. (2020). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 22(40), 23068-23078.

- Katcka, M., & Urbanski, T. (1964). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 12(9), 615-621.

- Kuo, J.-L., et al. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 22(40), 23068-23078.

- Ibrahim, M. M., et al. (2018). The UV-Vis absorption spectra of III in different solvents.

- United States Pharmacopeia. (n.d.).

- University of Bergen. (n.d.). Guidelines for mass spectrometric analysis.

- SpectraBase. (n.d.). 3-FLUORO-2-ISOTHIOCYANATO-PYRIDINE - Optional[13C NMR] - Chemical Shifts.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table - Organofluorine.

- ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- Li, S.-M., et al. (2013).

-

PubChem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine. Retrieved from [Link]

-

NIST. (n.d.). Pyrrolidine. NIST Chemistry WebBook. Retrieved from [Link]

-

Clent Chemical. (n.d.). This compound. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine.

-

NIST. (n.d.). Pyrrolidine. NIST Chemistry WebBook. Retrieved from [Link]

- NIST. (n.d.). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. NIST Chemistry WebBook.

- ResearchGate. (n.d.). Changes in the UV‐vis absorption spectra of (a) L1 and (b) L2 in....

- SpectraBase. (n.d.). 3-(4-Fluoro-styryl)-pyridine - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. longdom.org [longdom.org]

- 10. uib.no [uib.no]

- 11. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmafocusamerica.com [pharmafocusamerica.com]

- 13. benchchem.com [benchchem.com]

- 14. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]

Potential biological activity of 3-Fluoro-2-(pyrrolidin-1-YL)pyridine

An In-Depth Technical Guide to the Potential Biological Activity of 3-Fluoro-2-(pyrrolidin-1-yl)pyridine

Authored by a Senior Application Scientist

Foreword: Unveiling the Potential of a Novel Scaffold

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The molecule this compound represents a compelling convergence of three such motifs: a 2-aminopyridine core, a pyrrolidine ring, and a fluorine substituent. While direct experimental data on this specific compound is not extensively available in public literature, a comprehensive analysis of its constituent parts allows for a well-grounded exploration of its potential biological activities. This guide is intended for researchers, scientists, and drug development professionals, providing a predictive framework and a roadmap for the empirical investigation of this promising chemical entity.

Molecular Architecture and Rationale for Investigation

The structure of this compound is a deliberate amalgamation of functionalities known to confer significant pharmacological properties.

-

The 2-Aminopyridine Core: This scaffold is a well-established pharmacophore present in a multitude of biologically active compounds.[1][2] Derivatives of 2-aminopyridine are known to exhibit a vast array of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, and anticonvulsant properties.[1][3] Their ability to interact with a wide range of enzymes and receptors makes them a versatile starting point for drug discovery.[2]

-

The Pyrrolidine Ring: As one of the most common five-membered nitrogen heterocycles in FDA-approved drugs, the pyrrolidine ring offers several advantages.[4] Its non-planar, sp³-hybridized nature allows for a greater exploration of three-dimensional pharmacophore space, which can lead to enhanced binding affinity and selectivity.[4][5]

-

The Fluorine Substituent: The introduction of a fluorine atom can profoundly and beneficially alter the properties of a molecule. It can increase metabolic stability by blocking sites of oxidation, enhance binding affinity through favorable electrostatic interactions, and improve membrane permeability, thereby positively impacting the overall pharmacokinetic profile.[6][7]

The strategic placement of these three components in this compound suggests a high potential for novel biological activity, warranting a thorough investigation.

Predicted Biological Activities and Mechanistic Hypotheses

Based on the extensive literature on related compounds, we can hypothesize several potential biological activities for this compound.

Kinase Inhibition: A Potential Role in Oncology and Inflammation

Janus kinases (JAKs) are a family of intracellular non-receptor tyrosine kinases that are critical in cytokine signaling pathways involved in inflammation and cancer.[8] Several 2-aminopyridine derivatives have been successfully developed as potent and selective JAK2 inhibitors.[8] The V617F mutation in JAK2 is a known driver in myeloproliferative neoplasms, making it a key therapeutic target.[8]

Hypothesis: The 2-aminopyridine core of this compound could serve as a hinge-binding motif within the ATP-binding pocket of kinases like JAK2. The pyrrolidine and fluoro-substituents would then occupy adjacent pockets, potentially conferring selectivity and potency.

A proposed mechanism of action is the modulation of the JAK/STAT signaling pathway.

Caption: Hypothetical inhibition of the JAK/STAT pathway.

Sigma (σ) Receptor Modulation: Potential in Neuropharmacology and Oncology

Sigma receptors, particularly the σ₂ subtype, are gaining interest as therapeutic targets for cancer diagnosis and treatment.[9] Novel 2-aminopyridine derivatives have been developed as high-affinity σ₂ receptor antagonists.[9] These receptors are involved in regulating cell proliferation and calcium signaling.[9]

Hypothesis: this compound may act as a ligand for sigma receptors. The pyrrolidine moiety could play a crucial role in establishing the necessary interactions within the receptor's binding site, a feature common in many CNS-active compounds.

Broad-Spectrum Antimicrobial and Anti-inflammatory Activity

The 2-aminopyridine scaffold is a recurring motif in compounds with demonstrated antibacterial and anti-inflammatory effects.[2][3]

Hypothesis: The compound could exert antibacterial effects by inhibiting essential bacterial enzymes. Its anti-inflammatory potential could stem from the modulation of inflammatory pathways, possibly through kinase inhibition as discussed earlier.

Proposed Experimental Workflow for Activity Profiling

A systematic, multi-tiered approach is essential to elucidate the biological activity of this compound.

Caption: A tiered experimental workflow for activity screening.

Tier 1: Primary Screening

-

In Silico Analysis:

-

Objective: To predict binding affinities and poses against a panel of known drug targets, particularly kinases and G-protein coupled receptors.

-

Methodology: Perform molecular docking studies using crystal structures of relevant targets (e.g., JAK2, σ₂ receptor). This provides an initial, cost-effective filter to prioritize experimental assays.

-

-

Biochemical Assays:

-

Objective: To empirically determine the inhibitory activity against a broad panel of kinases and the binding affinity for sigma receptors.

-

Protocol (Kinase Panel):

-

Utilize a commercial kinase profiling service (e.g., DiscoverX KINOMEscan™).

-

Submit this compound for screening at a fixed concentration (e.g., 10 µM) against a panel of >400 human kinases.

-

The output will be a percentage of inhibition for each kinase, identifying primary hits.

-

-

Protocol (Receptor Binding):

-

Perform a radioligand binding assay for σ₁ and σ₂ receptors.

-

Incubate varying concentrations of the test compound with a membrane preparation expressing the target receptor and a specific radioligand (e.g., [³H]DTG).

-

Measure the displacement of the radioligand to determine the binding affinity (Ki).

-

-

Tier 2: Hit Validation and Selectivity

-

Dose-Response Analysis:

-

Objective: To determine the potency (IC₅₀/EC₅₀) for the validated hits from Tier 1.

-

Methodology: For the most promising kinase targets, perform a dose-response enzymatic assay. For receptor binding, conduct a saturation binding experiment. This will generate quantitative data on the compound's potency.

-

-

Cellular Target Engagement:

-

Objective: To confirm that the compound interacts with its intended target within a live cell environment.

-

Protocol (Example: NanoBRET™ for Kinase Engagement):

-

Transfect cells to express the target kinase as a fusion with NanoLuc® luciferase.

-

Add a fluorescent tracer that binds to the kinase's active site.

-

Add varying concentrations of this compound.

-

Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates that the compound is displacing the tracer and engaging the target.

-

-

Data Presentation: Summarizing Potential Findings

Quantitative data from these assays should be tabulated for clear comparison.

| Assay Type | Target | Predicted Outcome | Metric |

| Kinase Inhibition | JAK2 | High Potency | IC₅₀ < 100 nM |

| Kinase Selectivity | JAK1 / JAK3 | >50-fold selectivity | IC₅₀ Ratio |

| Receptor Binding | σ₂ Receptor | High Affinity | Ki < 50 nM |

| Cell Proliferation | HEL (JAK2 V617F+) | Growth Inhibition | GI₅₀ < 1 µM |

Future Directions and Conclusion

Should this compound demonstrate potent and selective activity in the proposed assays, the subsequent steps would involve lead optimization to enhance efficacy and improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This would be followed by preclinical development, including in vivo efficacy studies in relevant disease models (e.g., mouse models of myeloproliferative neoplasms or neurological disorders).

References

- ResearchGate. (2025). 2-aminopyridine – a classic and trendy pharmacophore | Request PDF.

- RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).

- PubMed. (n.d.). 2-Aminopyridine Derivatives as Potential σ(2) Receptor Antagonists.

- PubMed. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors.

- SpringerLink. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- EvitaChem. (n.d.). Buy 3-Fluoro-4-(piperidin-2-yl)pyridine (EVT-13738067).

- PubMed Central. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.

- Guidechem. (n.d.). This compound CAS NO.1133115-40-8.

- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- ResearchGate. (2025).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 6. Buy 3-Fluoro-4-(piperidin-2-yl)pyridine (EVT-13738067) [evitachem.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Aminopyridine derivatives as potential σ(2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 3-Fluoro-2-(pyrrolidin-1-YL)pyridine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine and a pyrrolidine moiety onto a pyridine scaffold represents a significant advancement in medicinal chemistry. This guide delves into the technical intricacies of 3-Fluoro-2-(pyrrolidin-1-YL)pyridine, a heterocyclic building block of increasing importance. We will explore its synthesis, physicochemical properties, and, most critically, its role as a foundational scaffold for a new generation of targeted therapeutics, particularly in the realm of kinase inhibition. Through a detailed examination of its derivatives and their structure-activity relationships, this document provides field-proven insights for researchers engaged in the design and development of novel drug candidates.

Introduction: The Emergence of a Privileged Scaffold

The pyridine ring is a ubiquitous feature in a vast number of pharmaceutical agents, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The introduction of a fluorine atom can dramatically alter the electronic properties of the pyridine ring, enhancing metabolic stability, binding affinity, and modulating pKa.[2] Concurrently, the saturated pyrrolidine ring offers a three-dimensional structural element that can effectively probe the pharmacophore space, contributing to the stereochemistry and overall binding profile of a molecule.[3] The amalgamation of these three components—a pyridine core, a fluorine substituent, and a pyrrolidine group—gives rise to the this compound scaffold, a structure of significant interest in contemporary drug discovery.

This guide will provide a comprehensive overview of this scaffold, beginning with its fundamental chemical and physical characteristics, followed by a detailed exploration of its synthesis and its application in the development of advanced derivatives.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic and medicinal chemistry.

| Property | Value | Source |

| CAS Number | 1133115-40-8 | [4] |

| Molecular Formula | C9H11FN2 | [4] |

| Molecular Weight | 166.20 g/mol | [4] |

| Appearance | Powder or liquid | |

| Purity | Typically ≥97% | |

| Storage | Store in a tightly sealed container |

Synthesis and Characterization

Proposed Synthetic Pathway

A logical synthetic approach involves the nucleophilic aromatic substitution of a suitable dihalopyridine with pyrrolidine. The reactivity of the starting material is key, with the position of the fluorine and a more labile halogen (such as chlorine or bromine) dictating the regioselectivity of the reaction.

Caption: Proposed synthetic route for this compound.

Experimental Protocol:

-

Reaction Setup: To a solution of 2,3-difluoropyridine in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO), add an excess of pyrrolidine.

-

Base Addition: Add a non-nucleophilic base, for example, potassium carbonate (K2CO3), to scavenge the hydrofluoric acid byproduct.

-

Heating: Heat the reaction mixture to a temperature sufficient to promote the nucleophilic aromatic substitution, typically in the range of 80-120 °C. The progress of the reaction should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Spectroscopic Characterization

The structural confirmation of this compound and its derivatives relies on a combination of modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the protons on the pyridine ring and the pyrrolidine ring. The coupling patterns and chemical shifts will be influenced by the fluorine atom.

-

¹³C NMR: Will display distinct resonances for the carbon atoms of both the pyridine and pyrrolidine rings. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: Will show a signal for the single fluorine atom, with its chemical shift and coupling to adjacent protons providing valuable structural information.[5]

-

-

Mass Spectrometry (MS): Will provide the molecular weight of the compound and fragmentation patterns that can aid in structural elucidation.

-

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction can provide unambiguous determination of the three-dimensional molecular structure, including stereochemistry and conformation.[6][7]

Medicinal Chemistry Applications: A Focus on Kinase Inhibition

The this compound scaffold has emerged as a valuable building block in the design of kinase inhibitors. Kinases play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The unique structural and electronic features of this scaffold enable it to effectively interact with the ATP-binding site of various kinases.

Derivatives as Kinase Inhibitors

Several patents highlight the incorporation of the this compound moiety into more complex molecules with potent kinase inhibitory activity. These derivatives often feature additional pharmacophoric elements designed to enhance potency and selectivity for specific kinase targets.

For example, derivatives have been synthesized that show inhibitory activity against key kinases implicated in cancer progression. The general structure of these inhibitors often involves the linkage of the this compound core to other heterocyclic systems, which can further engage with the kinase active site.

Caption: Generalized structure of kinase inhibitors incorporating the core scaffold.

Structure-Activity Relationships (SAR)

While a comprehensive SAR study for a single target is proprietary, general principles can be inferred from the available patent literature.

-

The Pyrrolidine Moiety: The pyrrolidine ring can be substituted to introduce additional points of interaction with the kinase. For instance, the introduction of a hydroxyl group can create a new hydrogen bond donor.

-

The Fluorine Atom: The fluorine atom's position is critical. Its electron-withdrawing nature can influence the basicity of the pyridine nitrogen, which may be involved in key interactions with the hinge region of the kinase.

-

Substitution on the Pyridine Ring: Further substitution on the pyridine ring allows for the exploration of different regions of the ATP-binding pocket, leading to improved selectivity and potency.

Future Perspectives and Conclusion

The this compound scaffold is a testament to the power of strategic molecular design in medicinal chemistry. Its unique combination of a pyridine core, a fluorine substituent, and a pyrrolidine moiety provides a versatile platform for the development of novel therapeutics. The demonstrated success of its derivatives as kinase inhibitors underscores its potential in oncology and other disease areas where kinase signaling is aberrant.

Future research will likely focus on the development of more diverse libraries of derivatives, exploring a wider range of substitutions on both the pyridine and pyrrolidine rings. Furthermore, a deeper understanding of the specific interactions of these compounds with their biological targets through structural biology and computational modeling will undoubtedly accelerate the discovery of new and more effective drug candidates based on this privileged scaffold.

References

-

Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrolidines Using Azomethine Ylide Chemistry. (2015). University of Iowa.

-

Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrolidines Using Azomethine Ylide Chemistry | Request PDF. (2025). ResearchGate.

-

Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). (2023). MDPI.

-

3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine. Sigma-Aldrich.

-

(S)-3-FLUORO-PYRROLIDINE(136725-54-7) 1H NMR spectrum. ChemicalBook.

-

This compound. Clent Chemical.

-

2260933-20-6|3-Fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride. BLDpharm.

-

New Synthesis of 3-Fluoropyridine Derivatives. (2025). ResearchGate.

-

Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. (2021). PubMed Central.

-

NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine Notes.

-

3-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride. BLD Pharm.

-

Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. (2017). PubMed.

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PubMed Central.

-

(PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (2025). ResearchGate.

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Semantic Scholar.

-

Synthesis and X-ray crystal structure of isomeric pyridine-based leuco-TAM dyes, 2,2-(2-(pyridinyl)propane-1,3-diylidene)bis(5-chloro-1,3,3-trimethyl indoline) derivatives and unusual stability of 4-pyridinyl compound. (n.d.).

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI.

-

An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI.

-

IAG933. Wikipedia.

-

(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A Potent, Selective, Orally Active Dipeptidyl Peptidase IV Inhibitor. (2009). PubMed.

-

5746-86-1|3-(Pyrrolidin-2-yl)pyridine - Nornicotine. BLDpharm.

Sources

- 1. (S)-3-FLUORO-PYRROLIDINE(136725-54-7) 1H NMR spectrum [chemicalbook.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound|å æçå°H5 [klamar-reagent.com]

- 5. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 6. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone) [mdpi.com]

- 7. merckmillipore.com [merckmillipore.com]

The Strategic Imperative of Fluorine in Pyridine-Based Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine-based scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comprehensive technical overview of the multifaceted roles of fluorine substitution in pyridine drug discovery, offering insights into its impact on key pharmaceutical parameters, detailed experimental methodologies, and a visual representation of relevant biological pathways and discovery workflows.

The Physicochemical Impact of Fluorinating the Pyridine Ring